1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one 1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640877-90-1
VCID: VC11838726
InChI: InChI=1S/C17H24F3N5O/c1-13-2-4-25(5-3-13)16(26)11-23-6-8-24(9-7-23)15-10-14(17(18,19)20)21-12-22-15/h10,12-13H,2-9,11H2,1H3
SMILES: CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Molecular Formula: C17H24F3N5O
Molecular Weight: 371.4 g/mol

1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

CAS No.: 2640877-90-1

Cat. No.: VC11838726

Molecular Formula: C17H24F3N5O

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one - 2640877-90-1

Specification

CAS No. 2640877-90-1
Molecular Formula C17H24F3N5O
Molecular Weight 371.4 g/mol
IUPAC Name 1-(4-methylpiperidin-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C17H24F3N5O/c1-13-2-4-25(5-3-13)16(26)11-23-6-8-24(9-7-23)15-10-14(17(18,19)20)21-12-22-15/h10,12-13H,2-9,11H2,1H3
Standard InChI Key MAGHOFSDONQJKP-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Canonical SMILES CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Introduction

Synthetic Pathway

The synthesis of such a compound typically involves:

  • Formation of the Piperazine Derivative:

    • Starting with a pyrimidine derivative substituted with a trifluoromethyl group.

    • Reacting this intermediate with piperazine under controlled conditions.

  • Attachment of the Piperidine Group:

    • The piperidine ring is introduced through alkylation or acylation reactions.

  • Final Coupling Step:

    • The ethanone moiety is incorporated via condensation or nucleophilic substitution reactions.

Characterization Techniques

The synthesized compound is characterized using:

  • NMR Spectroscopy (1H, 13C): To confirm the chemical shifts corresponding to the functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Elemental Analysis: To verify the compound's purity and composition.

Potential Applications

Compounds with similar structural motifs have been studied for:

  • Pharmaceutical Applications:

    • The trifluoromethyl-pyrimidine group is commonly found in antiviral and anticancer compounds due to its ability to interact with biological targets.

    • Piperazine derivatives often exhibit central nervous system activity or antimicrobial properties.

  • Antimicrobial Activity:

    • Piperidine and piperazine derivatives are known for their antibacterial and antifungal properties, often evaluated using agar diffusion or broth dilution methods.

  • Drug Design:

    • The combination of lipophilic (trifluoromethyl) and hydrophilic (piperazine) groups can enhance bioavailability and target specificity.

Research Findings

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